N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide

Description

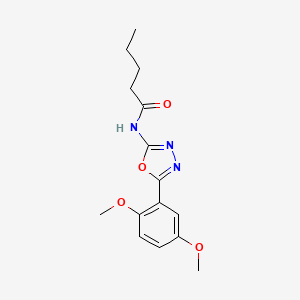

N-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide is a synthetic 1,3,4-oxadiazole derivative characterized by a pentanamide chain linked to a 1,3,4-oxadiazole core substituted with a 2,5-dimethoxyphenyl group. The 2,5-dimethoxy substitution on the phenyl ring distinguishes it from related derivatives, which may influence solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name |

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-4-5-6-13(19)16-15-18-17-14(22-15)11-9-10(20-2)7-8-12(11)21-3/h7-9H,4-6H2,1-3H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABQYSASIKXHJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative. For example, the reaction of 2,5-dimethoxybenzohydrazide with a suitable carboxylic acid derivative under acidic or basic conditions can lead to the formation of the 1,3,4-oxadiazole ring.

Attachment of the pentanamide chain: The oxadiazole intermediate can then be reacted with a pentanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency. Additionally, purification methods such as recrystallization and chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups on the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide has been studied for various scientific research applications, including:

Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and antimicrobial agent. It has also been investigated for its anticancer properties.

Biological Studies: The compound has been used in studies related to enzyme inhibition and receptor binding.

Material Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related 1,3,4-oxadiazole derivatives, focusing on substituent effects, molecular properties, and antimicrobial activity.

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives

*Calculated based on formula C₁₆H₁₉N₃O₄.

Key Findings:

Substituent Effects on Bioactivity :

- Methoxy vs. Chloro Groups : OZE-III (4-chlorophenyl) and the target compound (2,5-dimethoxyphenyl) share a pentanamide chain but differ in phenyl substitution. Chlorine’s electron-withdrawing nature may enhance membrane penetration, whereas methoxy groups (electron-donating) could improve solubility or target-specific interactions .

- Positional Isomerism : OZE-II (3,5-dimethoxyphenyl) exhibits stronger biofilm inhibition (MIC 2–4 µg/mL) compared to OZE-III (MIC 4–8 µg/mL), suggesting that meta-substitution of methoxy groups enhances activity. The target’s ortho/para 2,5-dimethoxy arrangement may alter binding kinetics .

Amide Group Influence :

- The pentanamide chain in OZE-III and the target compound may confer moderate lipophilicity, balancing solubility and cellular uptake. In contrast, OZE-II’s bulky benzamide-sulfonyl group increases molecular weight (488.51 g/mol) but enhances biofilm disruption, likely due to sulfonyl-mediated interactions with bacterial enzymes .

Structural Analogs with Heterocyclic Modifications :

- Compounds like C F2 replace the phenyl group with isoxazole-sulfamoyl moieties, demonstrating that heterocyclic substitutions can diversify bioactivity. However, such modifications may reduce specificity for gram-positive pathogens compared to phenyl-substituted derivatives.

Unresolved Questions :

- The target compound’s 2,5-dimethoxy substitution is absent in tested analogs, making direct activity predictions challenging. However, highlights a benzamide-sulfonyl derivative with 3,5-dimethoxyphenyl, which achieved sub-4 µg/mL MIC values, suggesting that methoxy positioning is critical .

Biological Activity

N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide is a synthetic compound belonging to the oxadiazole derivative class. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound, particularly the oxadiazole ring and the phenoxyacetamide moiety, contribute to its diverse biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Molecular Targets : The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological responses.

- Cellular Pathways : It may interfere with signaling pathways associated with cell proliferation and apoptosis, which is particularly relevant in cancer biology.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. Studies have shown that this compound disrupts microbial cell membranes, leading to cell death.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Antifungal Activity

The compound has shown promising antifungal activity against various fungal strains. Its mechanism involves disrupting the integrity of fungal cell membranes.

Case Study: Antifungal Efficacy

In a study evaluating the antifungal properties of this compound against Candida albicans, it was found that the compound exhibited an IC50 value of 15 µg/mL. This suggests a potent inhibitory effect on fungal growth.

Anticancer Activity

This compound has been investigated for its anticancer properties. It has been shown to inhibit the growth of several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12 | Apoptosis induction |

| HeLa (Cervical) | 10 | Cell cycle arrest |

| A549 (Lung) | 8 | Inhibition of proliferation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.